2-(3-methoxyphenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
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Overview
Description
2-(3-methoxyphenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a methoxyphenoxy group and a pyrrolidinylphenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involves the following steps:
Formation of the Methoxyphenoxy Intermediate: The starting material, 3-methoxyphenol, is reacted with an appropriate halogenating agent to form 3-methoxyphenoxy halide.
Coupling with Acetamide: The 3-methoxyphenoxy halide is then coupled with an acetamide derivative under basic conditions to form the intermediate compound.
Introduction of the Pyrrolidinylphenyl Group: The intermediate compound is further reacted with 4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl halide in the presence of a suitable base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxyphenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(3-hydroxyphenoxy)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide.
Reduction: Formation of 2-(3-methoxyphenoxy)-N-(4-methyl-3-(2-hydroxy-pyrrolidin-1-yl)phenyl)acetamide.
Substitution: Formation of 2-(3-halophenoxy)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features make it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, 2-(3-methoxyphenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide may be investigated for its potential therapeutic effects. It could serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-hydroxyphenoxy)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide
- 2-(3-chlorophenoxy)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide
- 2-(3-methoxyphenoxy)-N-(4-methyl-3-(2-hydroxy-pyrrolidin-1-yl)phenyl)acetamide
Uniqueness
2-(3-methoxyphenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is unique due to the presence of both the methoxyphenoxy and pyrrolidinylphenyl groups This combination of functional groups imparts specific chemical and biological properties that distinguish it from similar compounds
Properties
IUPAC Name |
2-(3-methoxyphenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-14-8-9-15(11-18(14)22-10-4-7-20(22)24)21-19(23)13-26-17-6-3-5-16(12-17)25-2/h3,5-6,8-9,11-12H,4,7,10,13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMKWBJTOUFQMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC(=C2)OC)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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